molecular formula C21H30O2 B1630366 Cannabidiol CAS No. 3556-78-3

Cannabidiol

Cat. No. B1630366
CAS RN: 3556-78-3
M. Wt: 314.5 g/mol
InChI Key: QHMBSVQNZZTUGM-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cannabidiol (CBD) is a phytocannabinoid discovered in 1940 . It is one of 113 identified cannabinoids in cannabis plants, along with tetrahydrocannabinol (THC), and accounts for up to 40% of the plant’s extract . CBD is non-psychoactive, unlike THC, meaning it does not cause a "high" . It is found in certain strains of hemp and in all cannabis plant strains .


Synthesis Analysis

The discovery and development of CBD synthesis methods originated from the successful extraction of cannabinoids for fermentation in beer yeast . To understand the design and enhancement contributions to CBD and its key intermediate synthesis, a detailed analysis of the history behind cannabinoid compounds and their optimization is provided .


Molecular Structure Analysis

CBD and THC share the exact same molecular formula, C21H30O2, containing twenty-one atoms of carbon, thirty of hydrogen and two of oxygen. Their molecular mass is practically identical with THC and CBD having masses of 314.469 g/mol and 314.464 g/mol, respectively .


Physical And Chemical Properties Analysis

CBD is a crystalline, nonintoxicating cannabinoid C21H30O2 found in cannabis and hemp that is sometimes used medicinally . After THC, cannabidiol is the second most prevalent cannabinoid in cannabis .

Scientific Research Applications

Therapeutic Applications and Benefits

Cannabidiol (CBD), a key compound in Cannabis sp., is known for its wide range of therapeutic effects. It does not produce the typical psychological effects associated with Cannabis used as a psychoactive drug, as it has low affinity for endocannabinoid receptors CB1 and CB2. CBD exhibits various therapeutic actions in diseases such as schizophrenia, anxiety, epilepsy, and motor disorders like Parkinson's disease and Alzheimer's. It also shows anti-inflammatory, antioxidant, anticonvulsant, anxiolytic, neuroprotective, antipsychotic, antiemetic, analgesic, and antibiotic activities (Gloria et al., 2020).

Advanced Drug Delivery Systems

The high lipophilicity, metabolization, and instability of CBD can impair its bioavailability and clinical use. Advanced drug delivery systems (ADDSs) have been evaluated to improve its dissolution profile, protect it against metabolization, and produce site-specific release. These systems can increase bioavailability and make CBD administration clinically effective, particularly for neurological disorders (Ramalho et al., 2021).

Applications in Dentistry

CBD has been explored in dentistry for applications such as periodontal therapy, aid for bone regeneration, and general use in oral therapies. Research suggests promising biological properties of CBD for dentistry applications, and patents indicate interest in compositions for oral care (David et al., 2020).

Neuropsychiatric Applications

CBD has shown anxiolytic, antipsychotic, and neuroprotective properties. It has been investigated in the context of health conditions like epilepsy, substance abuse, depression, bipolar disorder, and sleep disorders. This suggests CBD as a useful and promising molecule for patients with various clinical conditions (Crippa et al., 2018).

Potential in Cancer Treatment

CBD has potential medical applications as an anti-inflammatory and anticancer agent. Current literature supports interest in this phytocannabinoid as a starting material for new therapeutic agents, highlighting its broad pharmacological activity (Deiana, 2017).

Anxiolytic Effects

Evidence from preclinical and human studies supports the anxiolytic role of CBD. It is indicated for generalized anxiety disorder, panic disorder, social anxiety disorder, obsessive-compulsive disorder, and post-traumatic stress disorder, mainly in acute dosing (Blessing et al., 2015).

Efficacy in Epilepsy Treatment

CBD has shown efficacy as anti-seizure, antipsychotic, neuroprotective, antidepressant, and anxiolytic, particularly in treatment-resistant epilepsy. Its neuroprotective activity is linked to its anti-inflammatory and antioxidant properties, making it a hopeful adjunct to conventional anti-epileptic drugs (Silvestro et al., 2019).

Safety And Hazards

CBD can cause liver injury and can affect how other drugs you are taking work, potentially causing serious side effects. Use of CBD with alcohol or other drugs that slow brain activity, such as those used to treat anxiety, panic, stress, or sleep disorders, increases the risk of sedation and drowsiness, which can lead to injuries .

Future Directions

The field of Cannabis sativa L. research for medical purposes has been rapidly advancing in recent decades and a growing body of evidence suggests that phytocannabinoids are beneficial for a range of conditions . Promising evidence for pain treatments and for other important pathologies are also reviewed as likely future directions for cannabinoids formulations .

properties

IUPAC Name

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBSVQNZZTUGM-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871959, DTXSID301038839
Record name Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of action of CBD and THC is not currently fully understood. However, it is known that CBD acts on cannabinoid (CB) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain. The endocannabinoid system regulates many physiological responses of the body including pain, memory, appetite, and mood. More specifically, CB1 receptors can be found within the pain pathways of the brain and spinal cord where they may affect CBD-induced analgesia and anxiolysis, and CB2 receptors have an effect on immune cells, where they may affect CBD-induced anti-inflammatory processes. CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation of a receptor is achieved through the modulation of the activity of a receptor on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects.
Record name Cannabidiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cannabidiol

CAS RN

13956-29-1, 3556-78-3
Record name Cannabidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13956-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resorcinol, 2-p-mentha-1,8-dien-3-yl-5-pentyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabidiol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013956291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabidiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANNABIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19GBJ60SN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cannabidiol
Reactant of Route 2
Cannabidiol
Reactant of Route 3
Cannabidiol
Reactant of Route 4
Cannabidiol
Reactant of Route 5
Cannabidiol
Reactant of Route 6
Cannabidiol

Citations

For This Compound
84,800
Citations
S Pisanti, AM Malfitano, E Ciaglia, A Lamberti… - Pharmacology & …, 2017 - Elsevier
Over the past years, several lines of evidence support a therapeutic potential of Cannabis derivatives and in particular phytocannabinoids. Δ 9 -THC and cannabidiol (CBD) are the most …
Number of citations: 593 www.sciencedirect.com
R Mechoulam, M Peters… - Chemistry & …, 2007 - Wiley Online Library
The aim of this review is to present some of the recent publications on cannabidiol (CBD; 2), a major non‐psychoactive constituent of Cannabis, and to give a general overview. Special …
Number of citations: 660 onlinelibrary.wiley.com
R Mechoulam, LA Parker… - The Journal of Clinical …, 2002 - Wiley Online Library
Over the past few years, considerable attention has focused on cannabidiol (CBD), a major nonpsychotropic constituent of cannabis. The authors present a review on the chemistry of …
Number of citations: 627 accp1.onlinelibrary.wiley.com
MA Huestis, R Solimini, S Pichini… - Current …, 2019 - ingentaconnect.com
Background: Currently, there is a great interest in the potential medical use of cannabidiol (CBD), a non-intoxicating cannabinoid. Productive pharmacological research on CBD …
Number of citations: 333 www.ingentaconnect.com
MAT Blaskovich, AM Kavanagh, AG Elliott… - Communications …, 2021 - nature.com
… evaluation of the antimicrobial activity of cannabidiol, the main non-… Our results demonstrate that cannabidiol has excellent … to membrane disruption as cannabidiol’s primary mechanism…
Number of citations: 120 www.nature.com
AW Zuardi, RA Cosme, FG Graeff… - Journal of …, 1993 - journals.sagepub.com
The effects of ipsapirone and cannabidiol (CBD) on healthy volunteers submitted to a simulated public speaking (SPS) test were compared with those of the anxiolytic benzodiazepine …
Number of citations: 423 journals.sagepub.com
PG Jones, L Falvello, O Kennard… - … Section B: Structural …, 1977 - scripts.iucr.org
… Cannabidiol crystallized from pentane as well shaped colourless crystals. Intensities were determined on an automated Syntex P2~ four-circle diffractometer with Cu Kn radiation and a …
Number of citations: 63 scripts.iucr.org
J Corroon, JA Phillips - Cannabis and cannabinoid research, 2018 - liebertpub.com
Introduction: Preclinical and clinical studies suggest that cannabidiol (CBD) found in Cannabis spp. has broad therapeutic value. CBD products can currently be purchased online, over …
Number of citations: 265 www.liebertpub.com
S Zhornitsky, S Potvin - Pharmaceuticals, 2012 - mdpi.com
Cannabidiol (CBD), a major phytocannabinoid constituent of cannabis, is attracting growing attention in medicine for its anxiolytic, antipsychotic, antiemetic and anti-inflammatory …
Number of citations: 296 www.mdpi.com
R Mechoulam, L Hanuš - Chemistry and physics of lipids, 2002 - Elsevier
Over the last few years considerable attention has focused on cannabidiol (CBD), a major non-psychotropic constituent of Cannabis. In Part I of this review we present a condensed …
Number of citations: 333 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.